2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
2-Propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic compound featuring a beta-carboline core fused to an indole moiety via a spiro junction at position 1. The propanoyl group at position 2 distinguishes it from related derivatives.
Properties
IUPAC Name |
2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXGESUFVUCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of spirotetrahydro β-carbolines, including 2-propanoyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one, is in the treatment of malaria. Research has demonstrated that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency and pharmacokinetic properties. A notable example includes an IC50 value of 0.2 nM for optimized derivatives in vitro .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. β-carbolines are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to bind selectively to somatostatin receptors suggests potential applications in treating pathologies involving neuronal damage .
Anticancer Properties
Another promising area of research is the anticancer activity of spirotetrahydro β-carbolines. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The specific mechanisms of action are still under investigation but may involve the inhibition of certain kinases or the activation of pro-apoptotic factors .
Table 1: Structure-Activity Relationship (SAR) of Spirotetrahydro β-Carbolines
| Compound | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 1 | Structure | 90 | Initial lead compound |
| 20a | Structure | 0.2 | Optimized derivative with enhanced potency |
| 17 | Structure | >5000 | Low potency |
Note: Structures are illustrative and not provided here.
Table 2: Neuroprotective Effects on Neurodegenerative Disorders
| Disorder | Compound Tested | Effect Observed |
|---|---|---|
| Alzheimer's Disease | 2-propanoyl derivatives | Neuroprotection |
| Parkinson's Disease | Various β-carboline derivatives | Reduced neurotoxicity |
Case Study 1: Antimalarial Efficacy
In a study focusing on the antimalarial effects of spirotetrahydro β-carbolines, researchers synthesized a series of derivatives and tested their efficacy against P. falciparum. The results indicated that specific modifications significantly improved both potency and oral bioavailability in murine models, suggesting a viable path for further development into clinical candidates .
Case Study 2: Neuroprotective Potential
A separate investigation assessed the neuroprotective effects of spirotetrahydro β-carbolines in models of neurodegeneration. The study found that these compounds could mitigate neuronal cell death induced by toxic agents, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations:
Key Observations:
Table 3: Bioactivity Profiles
Key Observations:
- Role of Indole Fragments : Indole moieties (as in ’s Compound 2) are critical for phytotoxicity, likely via interference with auxin signaling .
- Substituent-Driven Activity : Halogens (Br, Cl) and hydrophilic groups (OH) modulate target selectivity. For example, hydroxylation in ’s compound enhances antitumor efficacy through improved solubility .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-propanoyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one?
The Pictet-Spengler reaction is a cornerstone for synthesizing spiro-β-carbolines. and highlight the use of glacial acetic acid as a catalyst in cyclocondensation reactions between substituted tryptamines and ketones, achieving diastereoselectivity. For example, cyclic ketones react with β-substituted tryptamines to yield spiro products with a single diastereomer (R,R configuration confirmed via X-ray crystallography) . Key steps include:
- Reaction conditions : Glacial acetic acid at 80–100°C for 12–24 hours.
- Workup : Neutralization with aqueous NaHCO₃ and purification via recrystallization.
- Yield optimization : Substituents on the ketone (e.g., cyclopentane vs. indol-2-one) influence reaction efficiency (melting points: 199–281°C, IR/NMR data provided) .
Q. How can spectroscopic techniques validate the structure of this compound?
A combination of IR, ¹H/¹³C NMR, and mass spectrometry is critical. reports:
- IR : Bending vibrations at ~3296–3610 cm⁻¹ (N–H and C=O stretches).
- ¹H NMR : Exchangeable protons (δ 9–11 ppm) confirm NH groups; spiro junction protons appear as doublets (J = 8–10 Hz).
- ¹³C NMR : Spiro carbon signals at δ 65–75 ppm, with carbonyl carbons (C=O) at δ 170–175 ppm.
- MS : Molecular ion peaks (e.g., m/z 365 for C₂₂H₁₉N₃O₂) align with calculated molecular formulas .
Q. What are the common impurities or byproducts in its synthesis?
Byproducts arise from incomplete cyclization or stereochemical deviations. notes <2% impurities in synthesized analogs, detected via HPLC. For example, unreacted tryptamine precursors or dimeric adducts may form if reaction times are insufficient. Purity is confirmed by elemental analysis (C, H, N deviations <0.5% from theoretical values) .
Advanced Research Questions
Q. How does the choice of catalyst influence diastereoselectivity in spiro-β-carboline synthesis?
Glacial acetic acid promotes high diastereoselectivity (dr >20:1) by stabilizing transition states via hydrogen bonding. demonstrates that unsymmetrical ketones yield exclusively the R,R diastereomer , confirmed by single-crystal X-ray analysis of hydrochloride salts . Competing catalysts like TBAB (tetrabutylammonium bromide) are less effective for spiroindoles but useful for pyran-fused analogs (e.g., 85–95% yields in water) .
Q. What computational methods predict the biological activity of this compound?
Molecular docking and DFT studies (e.g., Gaussian09/B3LYP) can model interactions with targets like GHSR (Ki = 60 nM for related THSβCs). highlights β-carbolines' affinity for serotonin receptors, while suggests antioxidant activity via radical scavenging assays (e.g., IC₅₀ values correlated with HOMO-LUMO gaps) .
- Docking parameters : AutoDock Vina with Lamarckian GA, grid box centered on binding sites (e.g., PDB: 6WGT).
- Validation : RMSD <2.0 Å compared to crystallographic poses.
Q. How do substituents on the indole or β-carboline moieties modulate pharmacological properties?
and reveal:
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility but reduce receptor affinity.
- Bulky substituents (e.g., 3,4-methylenedioxyphenyl) improve anticonvulsant activity in rodent models (ED₅₀ = 15 mg/kg) .
- Propanoyl groups at C2' increase metabolic stability (t₁/₂ >6 hours in liver microsomes) compared to acetyl analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogs: How to address them?
lists melting points ranging from 199°C to 281°C for structurally similar compounds. Variations arise from:
- Crystallization solvents : Polar solvents (e.g., ethanol) yield higher-melting polymorphs.
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase lattice stability. Standardization using DSC (differential scanning calorimetry) is recommended to resolve discrepancies .
Methodological Recommendations
Optimizing reaction scalability for preclinical studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
